
4-甲基-3-(4-丙氧基苯甲酰基)吡啶
描述
4-Methyl-3-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its diverse applications in scientific research and industry. The compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol.
科学研究应用
4-Methyl-3-(4-propoxybenzoyl)pyridine has several scientific research applications:
Chemistry: It serves as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, which are useful in creating diverse isoxazole-annulated heterocycles.
Biology: The compound is part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showing positive effects in rodent and primate models of cognitive enhancement.
Medicine: It demonstrates anxiolytic activity in rodents and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a promising candidate for treating cognitive disorders.
Industry: The compound is used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food.
准备方法
The synthesis of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves several steps. One common method includes the reaction of 4-methylpyridine with 4-propoxybenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
化学反应分析
4-Methyl-3-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other nucleophiles under appropriate conditions.
作用机制
The mechanism of action of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves its interaction with nicotinic acetylcholine receptors. As a ligand, it binds to these receptors, modulating their activity and leading to cognitive enhancement and anxiolytic effects. The compound’s favorable oral bioavailability and reduced activation of peripheral ganglionic type receptors contribute to its therapeutic potential.
相似化合物的比较
4-Methyl-3-(4-propoxybenzoyl)pyridine can be compared with other pyridine derivatives, such as:
4-Methyl-3-(4-ethoxybenzoyl)pyridine: Similar in structure but with an ethoxy group instead of a propoxy group.
4-Methyl-3-(4-methoxybenzoyl)pyridine: Contains a methoxy group, leading to different chemical and biological properties.
4-Methyl-3-(4-butoxybenzoyl)pyridine: Features a butoxy group, which may affect its reactivity and applications.
These comparisons highlight the uniqueness of 4-Methyl-3-(4-propoxybenzoyl)pyridine in terms of its specific functional groups and their impact on its chemical behavior and applications.
属性
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-17-9-8-12(15)2/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKHSISBGOXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)
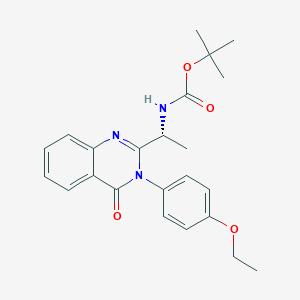
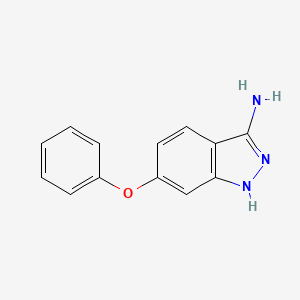
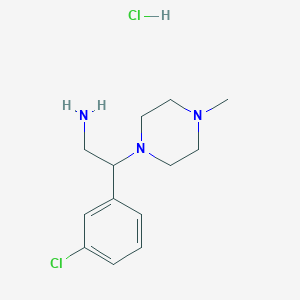
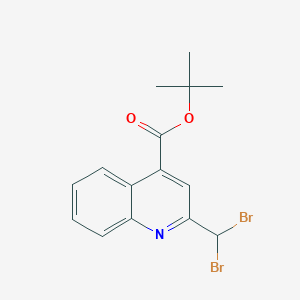

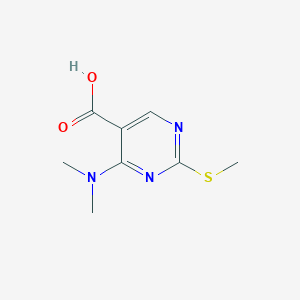

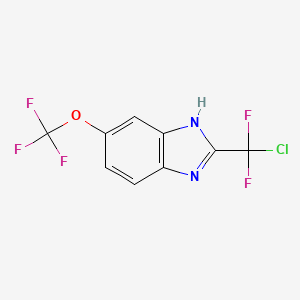
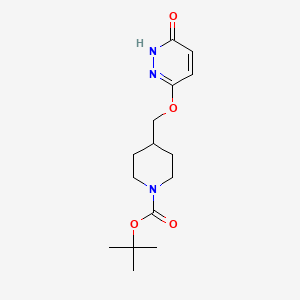
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)
![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B1421679.png)
![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
